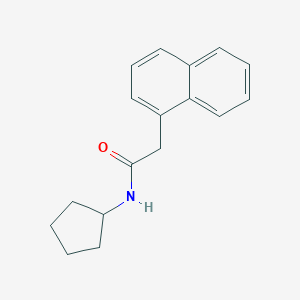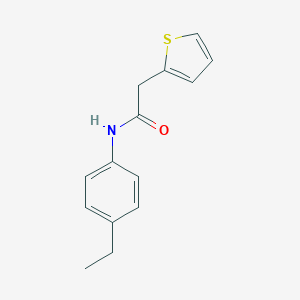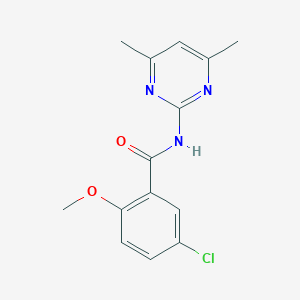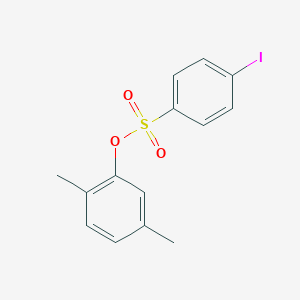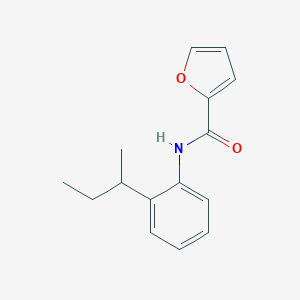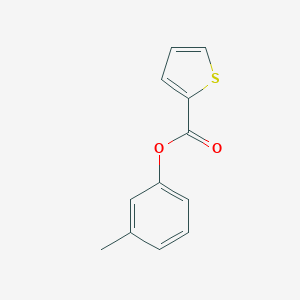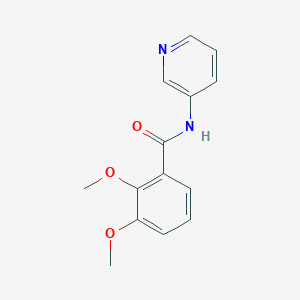
4-Acetamidophenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl 3-methylbenzoate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further esterified with 3-methylbenzoic acid.
Mechanism of Action
Target of Action
It shares structural similarities with acetaminophen (paracetamol), which is a selective cyclooxygenase-2 (cox-2) inhibitor . COX-2 is an enzyme responsible for inflammation and pain. Inhibition of COX-2 can lead to reduced pain and inflammation .
Mode of Action
Based on its structural similarity to acetaminophen, it may also act as a cox-2 inhibitor . This means it could potentially bind to the COX-2 enzyme and prevent it from catalyzing the production of prostaglandins, which are compounds involved in mediating inflammation and pain .
Biochemical Pathways
If it acts similarly to acetaminophen, it may affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This would reduce the production of prostaglandins, thereby alleviating pain and inflammation .
Pharmacokinetics
Based on its structural similarity to acetaminophen, it may have similar pharmacokinetic properties
Result of Action
If it acts similarly to acetaminophen, it may result in reduced production of prostaglandins, leading to decreased pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 3-methylbenzoate typically involves the esterification of 4-acetamidophenol with 3-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and 3-methylbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products Formed
Hydrolysis: 4-acetamidophenol and 3-methylbenzoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Acetamidophenyl 3-methylbenzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl benzoate: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-Acetamidophenyl 4-methylbenzoate: Similar structure with the methyl group at a different position on the benzoic acid moiety.
4-Acetamidophenyl 2-methylbenzoate: Similar structure with the methyl group at the ortho position on the benzoic acid moiety.
Uniqueness
4-Acetamidophenyl 3-methylbenzoate is unique due to the specific positioning of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity . This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
(4-acetamidophenyl) 3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFSUKGTPOKCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
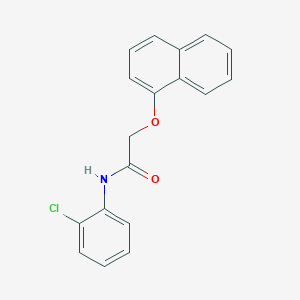
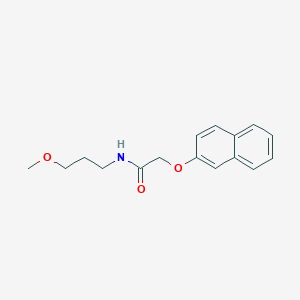
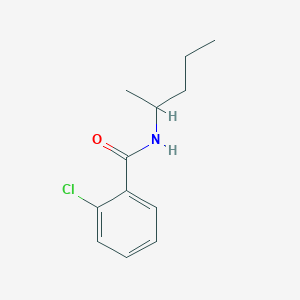
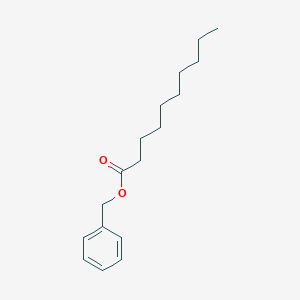
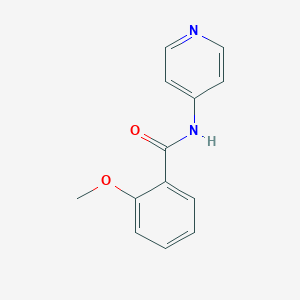
![4-[(4-Iodophenyl)sulfonylamino]benzoic acid](/img/structure/B484906.png)
